molecular formula C15H20BrNO2 B1278803 (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide

(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide

Cat. No.: B1278803
M. Wt: 326.23 g/mol
InChI Key: ABLCLDGSSBMYHP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a brominated indane moiety and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 6-methoxyindan, followed by the introduction of an ethylamine side chain and subsequent amidation with propionic acid. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: The bromine atom in the indane moiety can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indane moiety and the propionamide group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]acetamide: Similar structure with an acetamide group instead of a propionamide group.

    (S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]butyramide: Similar structure with a butyramide group instead of a propionamide group.

    (S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]isobutyramide: Similar structure with an isobutyramide group instead of a propionamide group.

Uniqueness

The uniqueness of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated indane moiety and the propionamide group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

N-[2-[(1S)-5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

InChI

InChI=1S/C15H20BrNO2/c1-3-15(18)17-7-6-10-4-5-11-8-13(16)14(19-2)9-12(10)11/h8-10H,3-7H2,1-2H3,(H,17,18)/t10-/m0/s1

InChI Key

ABLCLDGSSBMYHP-JTQLQIEISA-N

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OC)Br

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.